molecular formula C27H26N4O3S2 B2961609 2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 1189647-63-9

2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide

Cat. No. B2961609
CAS RN: 1189647-63-9
M. Wt: 518.65
InChI Key: BOLVFEZOLWCEKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups, including an acetyl group, a thio group, and two p-tolyl groups . The p-tolyl group is a functional group derived from toluene by removal of a hydrogen atom from the ring carbon atom at the 4-position .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties can be predicted based on the functional groups present. For example, the presence of tolyl groups suggests that the compound could be nonpolar and hydrophobic .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of new derivatives, including thienopyrimidines, and their structural characterization through techniques such as NMR, FT-IR spectroscopy, and elemental analyses, have been documented. These efforts aim to explore the chemical properties and potential applications of these compounds in various fields, including materials science and drug development (Kökbudak et al., 2020).

Antimicrobial and Cytotoxic Activities

  • Some studies have focused on the antimicrobial activity of pyrimidinone and oxazinone derivatives fused with thiophene rings, indicating their potential as antimicrobial agents (Hossan et al., 2012). Additionally, the cytotoxic activities of certain derivatives against cancer cell lines, such as human liver and breast cancer cells, have been evaluated, suggesting their applicability in cancer research (Kökbudak et al., 2020).

Quantum Chemical Calculations

  • Quantum chemical calculations have been employed to understand the molecular properties of these compounds better, facilitating the design of materials with specific characteristics for applications in electronics and pharmacology (Kökbudak et al., 2020).

Potential Antitumor Agents

  • The exploration of thieno[2,3-d]pyrimidines as potential thymidylate synthase inhibitors and antitumor agents has been a significant area of research. This includes the design and synthesis of classical and nonclassical derivatives to investigate their efficacy against various cancer cell lines, highlighting the therapeutic potential of these compounds (Gangjee et al., 2004).

Antianaphylactic Activity

  • Some compounds within this chemical family have been studied for their antianaphylactic activity, indicating the possibility of developing new therapeutic agents for allergic reactions (Wagner et al., 1993).

properties

IUPAC Name

2-[[11-acetyl-4-(4-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O3S2/c1-16-4-8-19(9-5-16)28-23(33)15-35-27-29-25-24(21-12-13-30(18(3)32)14-22(21)36-25)26(34)31(27)20-10-6-17(2)7-11-20/h4-11H,12-15H2,1-3H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOLVFEZOLWCEKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CN(CC4)C(=O)C)C(=O)N2C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.